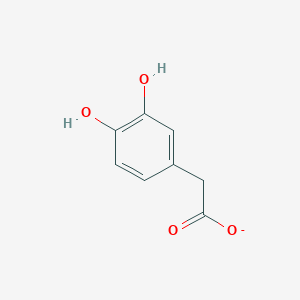
(3,4-Dihydroxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydroxyphenyl)acetate is a dihydroxy monocarboxylic acid anion that is the conjugate base of (3,4-dihydroxyphenyl)acetic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a phenylacetate. It is a conjugate base of a (3,4-dihydroxyphenyl)acetic acid.
Aplicaciones Científicas De Investigación
Biochemical Properties
(3,4-Dihydroxyphenyl)acetate is recognized for its role as a substrate in various enzymatic reactions. One notable enzyme is the 3,4-dihydroxyphenylacetate 2,3-dioxygenase , which catalyzes the extradiol ring cleavage of this compound. This enzyme has been isolated from various microorganisms such as Pseudomonas aeruginosa and Pseudomonas ovalis, showcasing diverse catalytic properties depending on the metal cofactors involved (Fe(II), Mn(II), Mg(II)) .
The enzyme's ability to incorporate molecular oxygen into the substrate results in the formation of 5-carboxymethyl-2-hydroxymuconate semialdehyde, which can be utilized in chromogenic assays to detect the presence of this compound .
Biodegradation and Bioremediation
The enzymatic activity of 3,4-dihydroxyphenylacetate 2,3-dioxygenase is pivotal in biodegradation pathways. It facilitates the breakdown of aromatic compounds in polluted environments, contributing to bioremediation efforts. The high turnover number of this enzyme indicates its efficiency in catalyzing reactions that can detoxify harmful compounds .
Chromogenic Reporter Assays
The cleavage products generated by the action of dioxygenases on this compound can serve as chromogenic indicators in biochemical assays. This application is particularly useful in monitoring enzymatic activities and metabolic pathways involving phenolic compounds .
Antidiabetic Potential
Recent studies have explored the synthesis of novel Schiff base derivatives from (3,4-dihydroxyphenylacetic acid), which have exhibited promising α-glucosidase inhibitory activity. These derivatives may serve as potential therapeutic agents for managing type II diabetes mellitus by inhibiting enzymes responsible for carbohydrate digestion and thereby reducing postprandial hyperglycemia .
Neuroprotective Effects
As a metabolite of dopamine, this compound is implicated in neuroprotective mechanisms. Its role as a substrate for aldehyde dehydrogenase suggests that it may help mitigate oxidative stress associated with neurodegenerative diseases such as Parkinson's disease by facilitating the detoxification of reactive aldehydes derived from dopamine metabolism .
Case Studies
Propiedades
Fórmula molecular |
C8H7O4- |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 |
Clave InChI |
CFFZDZCDUFSOFZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(=O)[O-])O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















